

An In-Depth Technical Guide on the Preclinical Profile of DC07090 Dihydrochloride

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Compound of Interest

Compound Name: DC07090 dihydrochloride

Cat. No.: B1669870

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Abstract

DC07090 has been identified as a novel, non-peptidyl small molecule inhibitor of the 3C protease (3Cpro) of human enterovirus 71 (EV71), a primary causative agent of hand, foot, and mouth disease (HFMD).[1][2] This technical guide provides a comprehensive overview of the currently available preclinical data on DC07090, with a focus on its inhibitory activity and mechanism of action. It is important to note that as of this writing, detailed in vivo pharmacokinetic and bioavailability data for **DC07090 dihydrochloride** are not publicly available. One source suggests that in vivo studies are ongoing.[3]

Core Concepts: Mechanism of Action

DC07090 functions as a reversible and competitive inhibitor of the EV71 3C protease.[4][5] This viral enzyme is a cysteine protease crucial for the replication of enteroviruses. It cleaves the viral polyprotein into individual, functional proteins necessary for the assembly of new virus particles. By binding to the active site of the 3C protease, DC07090 blocks this cleavage process, thereby halting viral replication.[1] Molecular docking and simulation studies have been employed to understand the binding mode of DC07090 with the EV71 3C protease.[5]

Quantitative Preclinical Data

The inhibitory potency and in vitro safety profile of DC07090 have been characterized through various assays. The key quantitative data are summarized in the table below.

| Parameter | Value (μM) | Description | Source |
|--------------|---------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| IC50 | 21.72 ± 0.95 | The half-maximal inhibitory concentration, representing the concentration of DC07090 required to inhibit 50% of the EV71 3C protease enzymatic activity in vitro. | [2] [4] |
| EC50 (EV71) | 22.09 ± 1.07 | The half-maximal effective concentration, indicating the concentration of DC07090 required to inhibit 50% of EV71 replication in cell-based assays. | [3] [5] |
| EC50 (CVA16) | 27.76 ± 0.88 | The half-maximal effective concentration against coxsackievirus A16, another common cause of HFMD. | [5] |
| Ki | 23.29 ± 12.08 | The inhibition constant, which is a measure of the binding affinity of DC07090 to the EV71 3C protease. | [2] [5] |
| CC50 | > 200 | The 50% cytotoxic concentration, indicating that DC07090 does not | [3] [5] |

show significant
toxicity to host cells at
concentrations well
above its effective
inhibitory
concentrations.

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above.

Enzymatic Inhibition Assay (IC₅₀ and K_i Determination)

- Principle: This assay quantifies the ability of an inhibitor to block the enzymatic activity of the purified target enzyme, in this case, the EV71 3C protease.
- Methodology:
 - Recombinant EV71 3C protease is incubated with various concentrations of DC07090.
 - A specific fluorogenic substrate for the 3C protease is introduced to the reaction mixture.
 - The cleavage of the substrate by the enzyme results in the release of a fluorescent signal, which is monitored over time using a plate reader.
 - The rate of substrate cleavage is calculated, and the IC₅₀ value is determined by plotting the enzyme activity against the inhibitor concentration.
 - The inhibition constant (K_i) is determined through kinetic studies, often by measuring the initial rates of reaction at different substrate and inhibitor concentrations.[\[1\]](#)

Cell-Based Antiviral Assay (EC₅₀ Determination)

- Principle: This assay measures the effectiveness of a compound in protecting host cells from the cytopathic effects (CPE) of viral infection.
- Methodology:

- Host cells (e.g., human rhabdomyosarcoma (RD) cells) are seeded in multi-well plates.
- The cells are then treated with serial dilutions of DC07090.
- Following treatment, the cells are infected with a known titer of EV71 or CVA16.
- After an incubation period that allows for viral replication and subsequent cell death in untreated, infected controls, cell viability is assessed.
- Commonly, the MTT assay is used, where a tetrazolium salt is converted to a colored formazan product by metabolically active (i.e., living) cells. The amount of formazan is proportional to the number of viable cells.
- The EC50 value is calculated as the concentration of the compound that results in 50% protection of the cells from virus-induced death.[\[1\]](#)

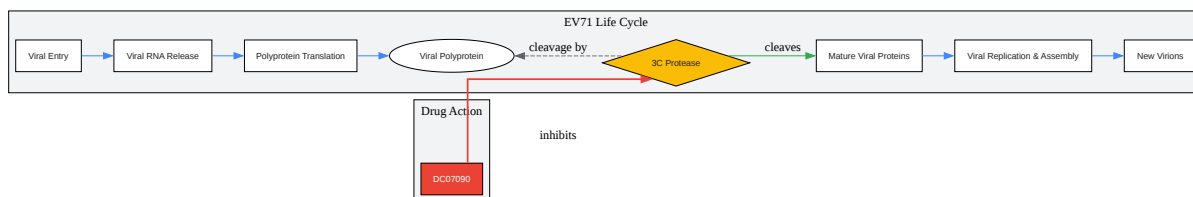
Cytotoxicity Assay (CC50 Determination)

- Principle: This assay evaluates the toxicity of a compound to host cells in the absence of viral infection.
- Methodology:
 - Host cells are seeded in multi-well plates.
 - The cells are treated with a range of concentrations of DC07090.
 - After an incubation period, cell viability is measured using methods such as the MTT assay.
 - The CC50 value is the concentration of the compound that causes a 50% reduction in cell viability compared to untreated controls.[\[4\]](#)

Visualizations

Signaling Pathway of EV71 Inhibition

The following diagram illustrates the mechanism by which DC07090 inhibits the replication of Enterovirus 71.

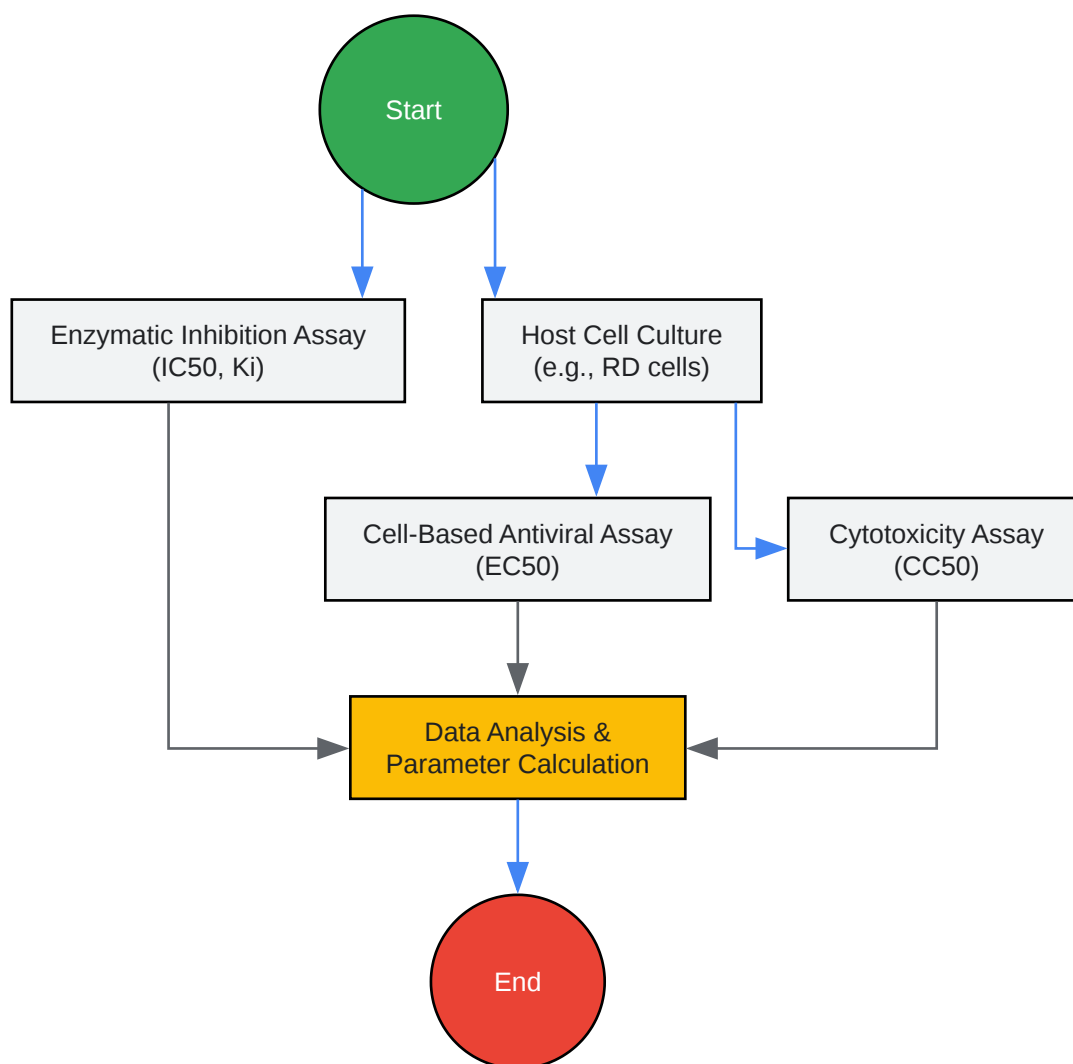


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Caption: Mechanism of EV71 replication inhibition by DC07090.

Experimental Workflow for Antiviral Activity Assessment

The logical flow of experiments to determine the in vitro efficacy of DC07090 is depicted below.



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Caption: Workflow for in vitro evaluation of DC07090.

Conclusion and Future Directions

DC07090 is a promising inhibitor of the EV71 3C protease with demonstrated in vitro efficacy against both EV71 and CVA16.[5] Its low cytotoxicity in cell culture suggests a favorable preliminary safety profile.[3][5] However, the lack of publicly available data on its pharmacokinetics and bioavailability is a significant gap in its preclinical characterization. Future studies should focus on determining the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of **DC07090 dihydrochloride** in relevant animal models. This information is critical for assessing its potential as a therapeutic agent and for designing future clinical trials.

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